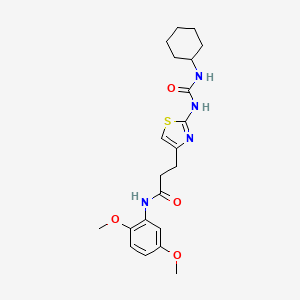
1-(3,4-二甲氧基苄基)-3-(5-(噻吩-3-基)-1,3,4-噁二唑-2-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成效用和化学性质
1-(3,4-二甲氧基苄基)-3-(5-(噻吩-3-基)-1,3,4-噁二唑-2-基)脲尚未在文献中直接讨论。然而,相关化合物已被研究其独特的化学性质和合成应用。例如,3,4-二甲氧基苄基团已被用于N-保护1,2-噻吩-1,1-二氧化物衍生物,展示了其在合成化学中作为保护基和促进进一步化学转化的效用 (Grunder-Klotz & Ehrhardt, 1991)。
生物活性
含有噻吩、噁二唑和脲基团的化合物已被探索其各种生物活性:
抗菌性:多项研究已强调含有1,3,4-噁二唑和噻吩单元的化合物的抗菌潜力。例如,具有噻吩和噁二唑结构的新型三唑衍生物显示出对各种细菌和真菌菌株的抗菌活性 (Kaneria et al., 2016)。这表明1-(3,4-二甲氧基苄基)-3-(5-(噻吩-3-基)-1,3,4-噁二唑-2-基)脲可能具有抗菌性。
抗增殖效应:从1,3,4-噻二唑化合物衍生的席夫碱已显示出抗增殖和抗菌性,表明这类结构在癌症治疗和感染控制中的潜力 (Gür等,2020)。
酶抑制:含有噁二唑环的脲和硫脲衍生物已被研究其酶抑制活性,展示了这些化合物在药物化学和药物设计中的多功能性 (Ölmez和Waseer,2020)。
光学和材料性质
1-(3,4-二甲氧基苄基)-3-(5-(噻吩-3-基)-1,3,4-噁二唑-2-基)脲的结构特征表明其在材料科学中具有潜在应用,特别是由于含有噁二唑和噻吩单元而闻名于其光学性质。例如,具有类似结构基团的金属配合物已被研究其光学性质,表明在光子和电子应用中具有潜在效用 (Mekkey et al., 2020)。
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-22-12-4-3-10(7-13(12)23-2)8-17-15(21)18-16-20-19-14(24-16)11-5-6-25-9-11/h3-7,9H,8H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESVNPRYBPGIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2440666.png)
![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)
![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)
![N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2440672.png)



![N-(2,4-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2440682.png)
![3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2440683.png)



